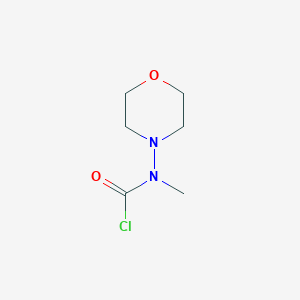
Methyl(morpholin-4-yl)carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(morpholin-4-yl)carbamyl chloride is an organic compound that features a morpholine ring attached to a carbamyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(morpholin-4-yl)carbamyl chloride can be synthesized through a series of chemical reactions involving morpholine and methyl isocyanate. One common method involves the reaction of morpholine with methyl isocyanate in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl(morpholin-4-yl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The morpholine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted carbamates, ureas, and various morpholine derivatives .
Scientific Research Applications
Methyl(morpholin-4-yl)carbamyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl(morpholin-4-yl)carbamyl chloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the synthesis of prostaglandins by targeting cyclooxygenase enzymes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic compound with similar structural features but lacking the carbamyl chloride group.
Methyl carbamate: A related compound with a carbamate group instead of the morpholine ring.
Uniqueness
Methyl(morpholin-4-yl)carbamyl chloride is unique due to the presence of both the morpholine ring and the carbamyl chloride group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
132540-62-6 |
|---|---|
Molecular Formula |
C6H11ClN2O2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
N-methyl-N-morpholin-4-ylcarbamoyl chloride |
InChI |
InChI=1S/C6H11ClN2O2/c1-8(6(7)10)9-2-4-11-5-3-9/h2-5H2,1H3 |
InChI Key |
YUGZUHYXFQCZFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)Cl)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















